molecular formula C23H18F3N3O2 B2382964 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] CAS No. 303984-93-2

1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]

Cat. No.: B2382964
CAS No.: 303984-93-2
M. Wt: 425.411
InChI Key: ZIOBLCYCCFOOAP-SGWCAAJKSA-N
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Description

1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 3-(trifluoromethyl)benzyl chloride
  • 4-methoxyphenylhydrazine
  • Indole-2,3-dione derivatives

Uniqueness

1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl and methoxyphenyl groups contribute to its stability and reactivity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-[(4-methoxyphenyl)diazenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]indol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F3N3O2/c1-31-18-11-9-17(10-12-18)27-28-21-19-7-2-3-8-20(19)29(22(21)30)14-15-5-4-6-16(13-15)23(24,25)26/h2-13,30H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRRLNOFZUOXTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=C(N(C3=CC=CC=C32)CC4=CC(=CC=C4)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701121107
Record name 1H-Indole-2,3-dione, 1-[[3-(trifluoromethyl)phenyl]methyl]-, 3-[(4-methoxyphenyl)hydrazone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701121107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303984-93-2
Record name 1H-Indole-2,3-dione, 1-[[3-(trifluoromethyl)phenyl]methyl]-, 3-[(4-methoxyphenyl)hydrazone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701121107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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